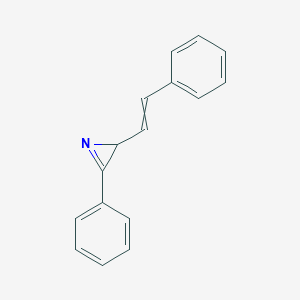

3-Phenyl-2-(2-phenylethenyl)-2H-azirene

Description

General Overview of 2H-Azirines as Reactive Intermediates in Organic Synthesis

2H-Azirines are the smallest class of unsaturated, nitrogen-containing heterocyclic compounds. researchgate.netnih.gov Characterized by a three-membered ring containing a carbon-nitrogen double bond (C=N), they are considered highly strained imines. beilstein-journals.org This inherent strain makes them exceptionally reactive and thus valuable as transient intermediates in organic synthesis. nih.govnih.gov Due to their high reactivity, they are not found commonly in nature, with rare examples like the antibiotic Azirinomycin. nih.gov

The utility of 2H-azirines stems from their ability to act as versatile synthons. The strained ring can be cleaved under thermal or photochemical conditions, leading to the formation of highly reactive species such as vinyl nitrenes (from C-N bond cleavage) or nitrile ylides (from C-C bond cleavage). beilstein-journals.orguzh.ch These intermediates can then be trapped by various reagents to form a diverse array of acyclic and heterocyclic products. beilstein-journals.org Furthermore, the electrophilic nature of the C=N bond allows 2H-azirines to react with a wide range of nucleophiles, including O-, S-, N-, and C-nucleophiles, to produce functionalized aziridines and other compounds. researchgate.netnih.gov Their ability to participate as 2π components in cycloaddition reactions further broadens their synthetic applicability. researchgate.net

Structural Characteristics and Intrinsic Strain of 2H-Azirine Heterocycles

The defining feature of the 2H-azirine ring is its significant ring strain, a consequence of the compressed bond angles required to form the three-membered ring. This strain energy has been estimated to be approximately 109 kJ/mol higher than its saturated counterpart, aziridine (B145994). nih.gov This high energy state is the primary driver for the characteristic ring-opening reactions of azirines.

X-ray crystallographic studies on substituted 2H-azirines have revealed key structural details. The molecule possesses a lopsided triangular geometry. chemspider.com Notably, the single bond between the nitrogen atom and the sp³-hybridized carbon (the N1-C2 bond) is unusually long. chemspider.com This elongation weakens the bond, explaining the preference for C-N bond fission in many of the thermal and photochemical reactions that 2H-azirines undergo. researchgate.netchemspider.com The C=N bond, embedded within this strained system, is highly susceptible to nucleophilic attack compared to a typical acyclic imine. researchgate.net

Below is a table summarizing typical bond lengths found in substituted 3-amino-2H-azirine rings, illustrating the elongated N1-C2 bond.

| Bond | Typical Length (Å) |

|---|---|

| N1=C3 | ~1.26 - 1.28 |

| C2-C3 | ~1.47 - 1.49 |

| N1-C2 | ~1.56 - 1.58 |

Data compiled from crystallographic studies of various 3-amino-2H-azirines.

Significance of Aryl and Alkenyl Substitution Patterns in 2H-Azirine Reactivity, with Focus on 3-Phenyl-2-(2-phenylethenyl)-2H-azirene

The nature of the substituents at the C2 and C3 positions of the azirine ring profoundly dictates its chemical behavior, particularly its photochemical reactivity. The substituents can influence the pathway of ring-opening by stabilizing the resulting intermediates. For this compound, also known as 3-phenyl-2-styryl-2H-azirine, the presence of both a phenyl group at C3 and a styryl (phenylethenyl) group at C2 creates a unique conjugated system that directs its reactivity.

Research has shown that the photochemistry of 2H-azirines is wavelength-dependent. researchgate.net Irradiation can lead to either C-C bond cleavage to form a nitrile ylide or C-N bond cleavage to form a vinyl nitrene. The substituents on 3-phenyl-2-styryl-2H-azirine play a crucial role in the fate of these intermediates.

A key study by Padwa and Smolanoff demonstrated that irradiation of 2-styryl-2H-azirines, such as this compound, does not lead to the typical nitrile ylide trapping products. documentsdelivered.com Instead, the reaction proceeds via the vinyl nitrene intermediate, which then undergoes a unique intramolecular cyclization. The styryl group acts as an internal trap for the nitrene. This process results in the formation of a seven-membered ring system, specifically a substituted 1H-benzazepine.

The proposed mechanism involves the following steps:

Photochemical Excitation: The 2H-azirine absorbs light, promoting it to an excited state.

C-N Bond Cleavage: The weakened N1-C2 bond breaks to form a vinyl nitrene intermediate.

Intramolecular Cyclization: The highly reactive nitrene attacks the ortho-position of the phenyl ring on the styryl substituent.

Rearomatization: A hydrogen shift occurs to restore the aromaticity of the benzene (B151609) ring, yielding the final benzazepine product.

This specific reaction pathway highlights the significance of the alkenyl (styryl) substituent at the C2 position, which provides the necessary functionality for the intramolecular cyclization. The phenyl group at C3 helps to stabilize the initial azirine and the vinyl nitrene intermediate. This intramolecular cyclization of 2-styryl-2H-azirines provides a novel route to benzazepine derivatives, which are important structural motifs in medicinal chemistry. documentsdelivered.com

The table below summarizes the photochemical outcome for this class of compounds.

| Reactant Class | Conditions | Key Intermediate | Product Class |

|---|---|---|---|

| 3-Aryl-2-styryl-2H-azirine | Photolysis (UV light) | Vinyl Nitrene | 1H-Benzazepine |

Properties

CAS No. |

52179-48-3 |

|---|---|

Molecular Formula |

C16H13N |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

3-phenyl-2-(2-phenylethenyl)-2H-azirine |

InChI |

InChI=1S/C16H13N/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15H |

InChI Key |

KXSDRWXRKCSBGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2C(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenyl 2 2 Phenylethenyl 2h Azirene and Substituted 2h Azirine Derivatives

Strategies Involving Vinyl Azide (B81097) Precursors

The decomposition of vinyl azides is a cornerstone in the synthesis of 2H-azirines. This transformation can be induced thermally or photochemically, leading to the extrusion of molecular nitrogen and the formation of the strained azirine ring.

Thermolytic Approaches to 2H-Azirine Formation

Thermal decomposition, or thermolysis, of vinyl azides provides a direct route to 2H-azirines. This method involves heating the vinyl azide, which leads to the elimination of dinitrogen and subsequent cyclization to the corresponding 2H-azirine. The reaction is often carried out in an inert solvent to prevent unwanted side reactions. For instance, the pyrolysis of α-phenyl vinyl azide has been reported to yield 2-phenylazirine (B8446085) in good yields. organic-chemistry.org The thermolysis of internal vinyl azides is generally found to produce azirines efficiently. nih.gov

The reaction conditions for thermolysis can vary depending on the specific vinyl azide substrate. Continuous flow thermolysis has been applied to β-aryl vinyl azides in toluene (B28343) to prepare indoles via 2H-azirine intermediates. organic-chemistry.org However, it's noteworthy that the substituents on the vinyl azide can influence the reaction outcome. For example, thermolysis of β-aldehyde, ketone, or ester substituted vinyl azides often leads to the formation of isoxazoles through the 2H-azirine intermediate. organic-chemistry.org

| Vinyl Azide Precursor | Reaction Conditions | Resulting 2H-Azirine Derivative | Yield (%) |

|---|---|---|---|

| α-Phenyl vinyl azide | Vapor phase pyrolysis | 2-Phenylazirine | 65 organic-chemistry.org |

| β-Aryl vinyl azides | Continuous flow thermolysis in toluene | Indole (B1671886) (via 2H-azirine intermediate) | Not specified organic-chemistry.org |

Photolytic Routes from Vinyl Azides

Photolysis offers an alternative method for the conversion of vinyl azides to 2H-azirines, often proceeding under milder conditions than thermolysis. organic-chemistry.org This approach involves the irradiation of the vinyl azide with light, typically ultraviolet (UV) light, which excites the molecule and facilitates the extrusion of nitrogen gas. organic-chemistry.org Similar to thermolysis, photolysis of internal vinyl azides generally affords good yields of the corresponding azirines. nih.gov

Visible light-induced reactions of vinyl azides have also been developed, generating 2H-azirines as key intermediates. researchgate.net These methods often employ photocatalysts to facilitate the reaction under visible light irradiation, which can be advantageous for substrates sensitive to high-energy UV light. organic-chemistry.org The photochemically generated 2H-azirines are themselves photoactive and can undergo further transformations, such as ring-opening to form nitrile ylides, which are valuable intermediates for [3+2] cycloaddition reactions. organic-chemistry.org

Mechanistic Considerations in Vinyl Azide Decomposition

The decomposition of vinyl azides to 2H-azirines can proceed through two primary mechanistic pathways. nih.gov

Pathway A: Stepwise mechanism via a vinyl nitrene intermediate. In this pathway, the vinyl azide first loses a molecule of nitrogen to form a highly reactive vinyl nitrene intermediate. This intermediate then undergoes intramolecular cyclization to yield the 2H-azirine. nih.govacs.org

Pathway B: Concerted mechanism. Alternatively, the decomposition can occur in a concerted fashion, where the extrusion of nitrogen and the formation of the azirine ring happen simultaneously. nih.govacs.org

Computational studies have provided further insights into these mechanisms. Electronic structural calculations have suggested that the decomposition of the s-cis conformer of a vinyl azide can lead to a ketenimine via a single-step conversion, highlighting the complexity of the potential reaction pathways. nih.gov The intermediacy of an unstable isotriazole has also been considered in the pyrolytic decomposition of vinyl azides. nih.gov Ultimately, the operative mechanism can be influenced by the specific substituents on the vinyl azide and the reaction conditions (thermal vs. photochemical).

Ring Contraction Reactions of Heterocyclic Precursors

Besides the decomposition of vinyl azides, 2H-azirines can also be synthesized through the ring contraction of larger, more stable heterocyclic compounds. This approach offers an alternative entry point to the strained azirine ring system.

Isoxazole (B147169) Isomerization to 2H-Azirines

The photoisomerization of isoxazoles is a well-established, atom-economical method for the synthesis of carbonyl-2H-azirines. chemrxiv.org This rearrangement is typically induced by UV irradiation and is believed to proceed through the homolytic cleavage of the N-O bond to form a diradical intermediate, which then cyclizes to the 2H-azirine. aip.orgacs.org The process can be reversible, with the 2H-azirine potentially reverting to the isoxazole upon further irradiation. chemrxiv.org

The efficiency of this photoisomerization is highly dependent on the substituents present on the isoxazole ring. Judicious selection of substituents can drive the photochemical equilibrium towards the desired carbonyl-2H-azirine while minimizing the formation of undesired byproducts like oxazoles. chemrxiv.org Theoretical studies, such as time-dependent density functional theory (TD-DFT), can be employed to predict the absorption spectra of the isoxazole-azirine pairs, aiding in the design of substrates that favor the desired isomerization. chemrxiv.org While photochemical methods are common, thermal isomerization of certain isoxazole derivatives to 2H-azirines has also been reported.

Oxidative Cyclization of Enamine Derivatives

A more recent and versatile method for the synthesis of 2H-azirines involves the oxidative cyclization of enamine derivatives. organic-chemistry.org This approach offers a transition-metal-free pathway to a variety of substituted 2H-azirines under mild reaction conditions. organic-chemistry.orgacs.org

One effective protocol utilizes molecular iodine as the oxidizing agent in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The proposed mechanism involves the initial iodination of the enamine, followed by an intramolecular nucleophilic attack of the nitrogen atom on the iodinated carbon, leading to the formation of the azirine ring and elimination of iodide. acs.org This method has been shown to be scalable and tolerates a wide range of functional groups on the enamine precursor. organic-chemistry.org

Another approach employs hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), to mediate the oxidative cyclization. organic-chemistry.org This method is particularly suitable for the synthesis of 2-functionalized 2H-azirine derivatives. acs.org

| Oxidizing Agent | Base (if applicable) | Typical Solvent | Key Features |

|---|---|---|---|

| Molecular Iodine (I₂) | DBU | CH₂Cl₂ | Transition-metal-free, mild conditions, scalable organic-chemistry.org |

| Phenyliodine(III) diacetate (PIDA) | Not specified | Not specified | Effective for α-substituted enamines organic-chemistry.orgacs.org |

Neber Rearrangement and Analogous Transformations

The Neber rearrangement is a cornerstone in the synthesis of 2H-azirines, providing a reliable pathway from readily available ketoximes. wikipedia.orgrsc.orgnih.gov This transformation and its variations represent a powerful tool for constructing the strained azirine ring system.

Conversion of α-Aryl Ketone Oximes to 2H-Azirines

The classical Neber rearrangement involves the conversion of a ketoxime into an α-amino ketone through a 2H-azirine intermediate. wikipedia.org For the synthesis of 3-aryl-2H-azirines, the process starts with an α-aryl ketone. The ketone is first reacted with hydroxylamine (B1172632) to form the corresponding ketoxime. To facilitate the rearrangement, the hydroxyl group of the oxime must be converted into a good leaving group, typically an O-sulfonate ester. This is commonly achieved by reacting the oxime with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. wikipedia.org

The resulting O-sulfonylated oxime is then treated with a base, such as sodium ethoxide or potassium tert-butoxide, which deprotonates the α-carbon to form a carbanion. This carbanion subsequently displaces the sulfonate leaving group in an intramolecular nucleophilic substitution, leading to the formation of the 2H-azirine ring. wikipedia.org While the reaction is often used to produce α-amino ketones upon hydrolysis of the azirine, the 2H-azirine itself can be isolated under anhydrous conditions.

For the specific synthesis of 3-Phenyl-2-(2-phenylethenyl)-2H-azirene, the logical starting material would be the oxime of chalcone (B49325) (1,3-diphenyl-2-propen-1-one). semanticscholar.orgnih.gov The synthesis of such α,β-unsaturated ketoximes is well-established, typically involving the reaction of the corresponding chalcone with hydroxylamine hydrochloride in a solvent like pyridine (B92270). semanticscholar.org

Procedural Variations: Mesyl Chloride/DBU and Mitsunobu Conditions

Modern adaptations of the Neber rearrangement have introduced milder and more efficient conditions. One notable variation employs methanesulfonyl chloride (MsCl) for the activation of the oxime hydroxyl group, followed by treatment with a non-nucleophilic organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This combination offers a high-yielding procedure for the preparation of 2H-azirines from O-methanesulfonyl oximes. The use of DBU provides a strong, yet non-nucleophilic, base to promote the deprotonation and subsequent cyclization, minimizing potential side reactions.

Table 1: Synthesis of a 2H-Azirine using MsCl/DBU

| Step | Reagent 1 | Reagent 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 1 | α-Aryl Ketone Oxime | MsCl | Et3N, THF | Room Temp, 30 min | O-Methanesulfonyl Oxime | Not Isolated |

| 2 | O-Methanesulfonyl Oxime | DBU | THF | Room Temp, 30 min | 2H-Azirine | ~70% |

Data synthesized from procedural descriptions.

Another potential, though less documented for this specific transformation, procedural variation involves the use of Mitsunobu conditions. The Mitsunobu reaction is renowned for converting alcohols into a variety of functional groups via an inversion of stereochemistry. nih.govnii.ac.jp In the context of azirine synthesis from an oxime, it would represent an intramolecular cyclization. This would involve treating the oxime with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction would proceed through the formation of an oxyphosphonium intermediate, activating the hydroxyl group. Subsequent intramolecular attack by the nitrogen atom would, in theory, lead to the formation of the azirine ring. While the internal Mitsunobu reaction is effectively used to convert β-amino alcohols to aziridines, its application to ketoximes for the direct formation of 2H-azirines is not a commonly reported pathway and remains an area for further investigation. nih.gov

Proposed Mechanisms for 2H-Azirine Formation in Neber-Type Reactions

The generally accepted mechanism for the Neber rearrangement begins with the formation of an O-sulfonated ketoxime. A base then abstracts a proton from the α-carbon, which bears an aryl group in the case of α-aryl ketone oximes, to generate a carbanion. This step is facilitated by the electron-withdrawing nature of the adjacent imine group.

The key step is the subsequent intramolecular nucleophilic attack of the carbanion on the nitrogen atom, which displaces the sulfonate leaving group (e.g., tosylate or mesylate) and forms the three-membered 2H-azirine ring. researchgate.net An alternative mechanistic pathway that has been considered involves the formation of a vinyl nitrene intermediate, which then cyclizes to the 2H-azirine. However, the isolation of azirine intermediates and stereochemical studies have largely supported the anionic displacement mechanism. The Beckmann rearrangement is a potential side reaction, particularly under acidic conditions or with certain substrates where migration of the group anti-periplanar to the leaving group is favored. illinois.edumasterorganicchemistry.com

Transition Metal-Catalyzed and Metal-Free Approaches to 2H-Azirine Synthesis

Beyond the classical Neber rearrangement, contemporary organic synthesis has seen the development of catalytic methods for constructing the 2H-azirine ring, offering alternative pathways with distinct advantages in terms of efficiency and substrate scope.

Catalytic Decomposition of α-Oximino Diazo Compounds

A powerful strategy for the synthesis of highly substituted 2H-azirines involves the rhodium-catalyzed rearrangement of α-oximino ketenes. organic-chemistry.org These reactive ketene (B1206846) intermediates are generated in situ from α-diazo oxime ethers. The reaction is typically catalyzed by rhodium(II) complexes, such as rhodium(II) acetate (B1210297) or rhodium(II) octanoate.

The process is initiated by the decomposition of the α-diazo compound by the rhodium catalyst to form a rhodium-carbene intermediate. This is followed by a Wolff rearrangement to produce an α-oximino ketene. An efficient, rhodium-catalyzed intramolecular rearrangement of this ketene intermediate then furnishes the 2H-azirine product, often bearing a quaternary center at the 2-position. organic-chemistry.orgnih.gov This method provides access to structurally complex azirines that would be challenging to prepare using traditional methods.

Table 2: Rhodium-Catalyzed Synthesis of Substituted 2H-Azirines

| Substrate (α-Diazo Oxime Ether) | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Ethyl 2-diazo-3-(methoxyimino)-3-phenylpropanoate | Rh₂(OAc)₄ | Toluene | 80 °C | Ethyl 2-methoxy-3-phenyl-2H-azirine-2-carboxylate | High |

| 2-diazo-1-phenyl-3-(benzyloxyimino)butan-1-one | Rh₂(OAc)₄ | Benzene (B151609) | Reflux | 2-acetyl-2-methyl-3-phenyl-2H-azirine | Good |

Data synthesized from procedural descriptions in related literature.

Radical Addition and Cyclization of Alkynes

While less common for 2H-azirine synthesis, radical cyclization presents a potential metal-free approach. The synthesis of nitrogen heterocycles through radical pathways is a well-established field. researchgate.net One plausible, though not extensively documented, route to 2H-azirines could involve the intramolecular cyclization of an iminyl radical onto an alkyne.

This hypothetical pathway could start from a precursor containing both an alkyne and a suitable iminyl radical precursor, such as an oxime or a hydrazone derivative. Generation of the iminyl radical, for instance through photolysis or with a radical initiator, could be followed by an intramolecular 5-endo-dig cyclization onto the alkyne. This would form a vinyl radical, which would then need to be trapped or undergo further reaction to yield the stable 2H-azirine. Another approach involves the cyclization of vinyl azides, which can proceed through a nitrene or a concerted cyclization mechanism to form 2H-azirines. nih.govbeilstein-archives.orgbeilstein-journals.orgnih.gov This method, often performed under thermal or photochemical conditions, is a direct way to form the azirine ring from an acyclic precursor. nih.govbeilstein-journals.org The intramolecular addition of radicals to azido (B1232118) groups has also been explored as a route to nitrogen-centered radicals which can lead to N-heterocycles. iupac.org

Carbenoid and Nitrene Additions to Nitriles and Acetylenes

The synthesis of the 2H-azirine ring system can be effectively achieved through the addition of carbenoids and nitrenes to the triple bonds of nitriles and acetylenes. These reactions leverage the high reactivity of these intermediates to construct the strained three-membered ring.

One notable example involves the photolysis of aziadamantanes in the presence of fumaronitrile, which unexpectedly yields conjugated 2H-azirines. nih.govacs.org This reaction represents a direct formation of an azirine from the addition of an alkylcarbene to a C≡N triple bond. nih.govacs.org A concerted pathway is proposed for this transformation, which is facilitated by the initial formation of a carbene-alkene complex. nih.govacs.org

The reaction of N,N'-diamidocarbenes with alkyl or aryl nitriles has also been shown to form 2H-azirines. researchgate.net This process is reversible, indicating a dynamic equilibrium between the carbene, nitrile, and the resulting 2H-azirine. researchgate.net

While the addition of carbenes to nitriles is a documented route, the addition of nitrenes to acetylenes also provides a pathway to 2H-azirines. In these reactions, the nitrene, a neutral, electron-deficient species, attacks the electron-rich triple bond of the acetylene (B1199291). This is often followed by a rearrangement to yield the 2H-azirine structure. The specific regioselectivity and stereoselectivity of these additions are influenced by the electronic and steric properties of both the nitrene and the acetylene substituents.

Research has also explored the rearrangements of aromatic and heteroaromatic nitrenes, which can be initiated by heat or light. acs.org These reactions can proceed through various intermediates, including ring-expansion to seven-membered ring systems, which can then rearrange to form different nitrogen-containing heterocycles, including derivatives that could potentially be precursors to or isomers of substituted 2H-azirines. acs.org

Copper/Photoredox Catalysis for C-H Imination and 2H-Azirine Formation

A powerful and modern approach for the synthesis of 2H-azirines involves the combination of copper catalysis and photoredox catalysis to achieve selective C-H imination. organic-chemistry.org This methodology allows for the formation of the azirine ring under mild conditions. The general mechanism involves the generation of an iminyl radical, which is then trapped by a copper catalyst to form a high-valent Cu(III) imine intermediate. organic-chemistry.org This intermediate subsequently decomposes to a nitrene, which then undergoes cyclization to furnish the 2H-azirine. organic-chemistry.org

This dual catalytic system has been successfully applied to the C-H arylation of various azole derivatives, demonstrating the versatility of this approach for forming C-N bonds. rsc.org While not directly forming an azirine, this highlights the capability of copper/photoredox systems in activating C-H bonds for nitrogen functionalization.

A key advantage of this method is the ability to use visible light as a sustainable energy source. nih.gov The photoredox catalyst, upon absorbing light, initiates a single electron transfer (SET) process, generating the necessary radical intermediates for the catalytic cycle. rsc.org

The following table summarizes representative findings in this area:

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Copper Catalyst + Photoredox Catalyst | Cyclobutyl oxime derivatives | α-acylamino cyclopentanones (via 2H-azirine intermediate) | Not specified | organic-chemistry.org |

This methodology offers a significant advancement in the synthesis of complex nitrogen-containing molecules from readily available starting materials.

Tandem Annulation of Terminal Alkynes with Sulfinates and Alkyl Nitrites

A novel, catalyst-free tandem annulation reaction has been developed for the synthesis of 2,2-disulfonyl-2H-azirines from terminal alkynes, sodium sulfinates, and tert-butyl nitrite (B80452). rsc.org This method is notable for its operational simplicity and the avoidance of transition metal catalysts. rsc.org

The reaction proceeds through a radical-mediated pathway. Sodium sulfinates and tert-butyl nitrite react to generate sulfonyl and NO radicals. rsc.org These radicals initiate and terminate a tandem annulation sequence with the terminal alkyne, leading to the formation of the highly functionalized 2H-azirine ring. rsc.org This approach is conceptually different from many existing methods for 2H-azirine synthesis, which often require multiple steps and pre-activation of the starting materials. rsc.org

The scope of this reaction is broad, allowing for the synthesis of a variety of 2,2-disulfonyl-2H-azirines with different substituents on the alkyne starting material.

| Alkyne Substrate | Sodium Sulfinate | Product | Yield (%) | Reference |

| Phenylacetylene | Sodium benzenesulfinate | 3-Phenyl-2,2-bis(phenylsulfonyl)-2H-azirine | 85 | rsc.org |

| 1-Octyne | Sodium p-toluenesulfinate | 3-Hexyl-2,2-bis(p-tolylsulfonyl)-2H-azirine | 72 | rsc.org |

| 4-Ethynyltoluene | Sodium benzenesulfinate | 3-(p-Tolyl)-2,2-bis(phenylsulfonyl)-2H-azirine | 82 | rsc.org |

Stereoselective and Regioselective Considerations in 2H-Azirine Synthesis

The synthesis of chiral 2H-azirines and the control of regioselectivity in their formation are critical aspects for their application as building blocks in organic synthesis. ias.ac.in The inherent strain of the azirine ring makes these molecules valuable intermediates for a variety of stereoselective transformations. ias.ac.in

One significant advancement in the stereoselective synthesis of aziridine (B145994) derivatives, which are closely related to 2H-azirines and can be derived from them, is the copper(I)-catalyzed asymmetric decarboxylative Mannich reaction. nih.govresearchgate.net In this reaction, 2H-azirines react with α,α-disubstituted cyanoacetic acids in the presence of a chiral copper(I) catalyst. nih.govresearchgate.net This method allows for the efficient construction of chiral aziridines bearing adjacent tetrasubstituted and acyclic quaternary stereocenters with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net The reaction is proposed to proceed through the activation of the 2H-azirine by the carboxylic acid via protonation, forming a more electrophilic iminium species. nih.govresearchgate.net

The regioselectivity of 2H-azirine formation is often dictated by the nature of the synthetic method employed. For instance, in the Swern oxidation of aziridine-carboxylic esters to form 2H-azirine-2-carboxylic esters, the double bond is regioselectively introduced not in conjugation with the ester function for both trans and cis isomers of the starting aziridine. researchgate.net

The following table provides examples of stereoselective reactions involving 2H-azirines:

| Reaction | Catalyst | Substrates | Product | Stereoselectivity | Reference |

| Asymmetric Decarboxylative Mannich Reaction | Cu(I)-bisphosphine complex | 2H-azirine, α,α-disubstituted cyanoacetic acid | Chiral aziridine | High to excellent diastereo- and enantioselectivities | nih.govresearchgate.net |

The development of new catalytic systems, including the use of chiral copper(II) bisoxazoline complexes in photoredox reactions, offers further opportunities for achieving high levels of enantioselectivity in reactions leading to or derived from 2H-azirines. researchgate.net

Photochemical Transformations and Reaction Mechanisms of 3 Phenyl 2 2 Phenylethenyl 2h Azirene and Derivatives

C-C Bond Cleavage: Facile Generation of Nitrile Ylides (Benzonitriliomethanides)

The principal photoreaction of the 2H-azirine system is the cleavage of the C(2)-C(3) single bond. rsc.org This process is a facile and efficient method for generating highly reactive, dipolar intermediates known as nitrile ylides. rsc.org For derivatives like 3-phenyl-2H-azirine, this photolysis results in the formation of benzonitriliomethanides. rsc.org This ring-opening is typically initiated by short-wavelength UV irradiation (< 300 nm). researchgate.net Spectroscopic studies of the nitrile ylide derived from 3-phenyl-2H-azirine in cryogenic matrices confirm that it possesses a linear, allene-like -C=N+=C- skeleton. organic-chemistry.org This geometry is believed to be retained in solution, where these ylides act as potent 1,3-dipolar reactive intermediates. organic-chemistry.org

While specific quantum yields for the formation of nitrile ylides from 2H-azirines are not extensively reported, the efficiency of the process is evident from the high chemical yields of trapping products and the rapid reaction kinetics observed in laser flash photolysis experiments. The photochemically generated nitrile ylides are highly reactive intermediates that can be trapped by a variety of 1,3-dipolarophiles. The rate constants for these cycloaddition reactions provide an indirect measure of the ylide's efficient formation.

For example, laser flash photolysis of 3-(4-biphenylyl)-2H-azirine allows for the direct detection of the corresponding nitrile ylide, which reacts rapidly with trapping agents. The observed reaction rates underscore the high efficiency of the initial photochemical C-C bond cleavage.

| Nitrile Ylide Precursor | Dipolarophile/Reactant | Rate Constant (k) in M-1s-1 | Reference |

|---|---|---|---|

| 3-Phenyl-2H-azirine Derivatives | Electron-deficient olefins | 4 x 105 to 7 x 109 | researchgate.net |

| 3-(4-biphenylyl)-2H-azirine | Acrylonitrile | 2.3 x 106 | rsc.org |

| 3-(4-biphenylyl)-2H-azirine | Acetone | 2.5 x 103 | rsc.org |

The photochemical behavior of 2H-azirines is distinguished by a remarkable wavelength dependence, which is governed by the involvement of different electronic excited states. researchgate.netbeilstein-journals.org

Singlet Pathway (S₁): Irradiation with short-wavelength light (e.g., >235 nm or >300 nm depending on the specific derivative) directly excites the azirine chromophore to its first excited singlet state (S₁). researchgate.net From this state, the molecule undergoes a rapid and efficient cleavage of the C-C bond to produce the nitrile ylide, which is itself in a singlet state. researchgate.netbeilstein-journals.org This is the primary pathway for the formation of the benzonitriliomethanide intermediates. rsc.orgbeilstein-journals.org

Triplet Pathway (T₁): In contrast, irradiation with longer-wavelength light can selectively lead to the cleavage of the C-N bond. researchgate.net This pathway proceeds through the triplet excited state (T₁) of the azirine. researchgate.net The T₁ state can be populated through intersystem crossing from S₁, a process that becomes more competitive under certain conditions, or via sensitization. researchgate.net Cleavage of the C-N bond from the triplet state generates a biradical intermediate with vinylnitrene character. researchgate.net

This dichotomy allows for selective control over the bond-breaking process and the resulting reactive intermediates simply by tuning the excitation wavelength.

| Irradiation Wavelength | Excited State | Bond Cleaved | Primary Intermediate | Reference |

|---|---|---|---|---|

| Short (e.g., >300 nm) | Singlet (S₁) | C-C | Nitrile Ylide | researchgate.net |

| Long (e.g., 366 nm) | Triplet (T₁) | C-N | Vinylnitrene | researchgate.net |

The competition between C-C and C-N bond cleavage is significantly influenced by the electronic properties of the substituents on the azirine ring. The presence of electron-withdrawing groups can alter the preferred photochemical pathway.

For instance, in aliphatic 2H-azirines, C-N bond cleavage is an unusual process. researchgate.netrsc.org However, the introduction of two electron-withdrawing substituents, such as a methoxycarbonyl group and a chlorine atom, was found to make C-N cleavage the most efficient reaction channel. researchgate.net These substituents are believed to accelerate the rate of intersystem crossing from the initially formed singlet state to the triplet state, thereby favoring the C-N bond cleavage that occurs from the T₁ manifold. researchgate.netrsc.org

The position of aromatic substituents also plays a role. Theoretical calculations and experimental observations on phenyl-substituted 2H-azirines have been crucial in elucidating the mechanisms and classifying the effects of such substituents on the photoreaction pathways. beilstein-journals.org

Photoinduced Rearrangements to Oxazoles, Imidazoles, and Related Heterocycles

The photochemically generated nitrile ylides are not typically isolated but are trapped in situ. Their character as 1,3-dipoles makes them exceptionally useful for the synthesis of five-membered heterocyclic compounds via [3+2] cycloaddition reactions. researchgate.netnih.gov The formation of oxazoles and related heterocycles from 2H-azirines is therefore not a direct photoisomerization but a two-step sequence involving photochemical ring-opening followed by a thermal cycloaddition.

Aliphatic and aromatic aldehydes, as well as ketones, react smoothly with the photochemically generated benzonitriliomethanides to form 3-oxazoline derivatives. rsc.org Similarly, reaction with other dipolarophiles such as electron-deficient alkenes or nitriles can lead to the formation of dihydropyrroles and imidazoles, respectively. nih.gov In some cases, a 2H-azirine formed as a primary photoproduct can undergo subsequent photoisomerization to an oxazole (B20620). researchgate.netacs.org

Photochemical Intermediates and Valence Tautomerism

The primary photochemical intermediates generated from 2H-azirines are the nitrile ylide (from C-C cleavage) and the vinylnitrene (from C-N cleavage). Both have been observed and characterized using techniques like laser flash photolysis and matrix-isolation infrared spectroscopy. researchgate.netrsc.org

Photochemical Transpositions and Permutation Pathways

Beyond the primary ring-opening reactions, 2H-azirine derivatives can undergo more complex photochemical rearrangements involving substituent shifts. While less common than nitrile ylide formation, these pathways represent another facet of azirine photoreactivity.

For example, a novel photochemical rearrangement has been observed in a series of 2-hydroxymethyl-2H-azirine derivatives containing good leaving groups. nih.gov Upon irradiation, these compounds afford N-vinylimines via a 1,4-substituent shift. nih.gov Such transpositions highlight the potential for using photochemical activation of the strained azirine ring to induce skeletal rearrangements and generate diverse molecular architectures. Wavelength control has also been noted as a factor in directing photochemical transpositions in certain azirine systems.

Cycloaddition Chemistry of 3 Phenyl 2 2 Phenylethenyl 2h Azirene and Its Derived Nitrile Ylides

1,3-Dipolar Cycloaddition Reactions of Nitrile Ylides

Photochemical irradiation of 3-phenyl-2-(2-phenylethenyl)-2H-azirene induces the cleavage of the C-C single bond of the azirine ring, leading to the formation of a highly reactive bent-type 1,3-dipole known as a nitrile ylide. This intermediate is a key player in the synthesis of a wide array of five-membered heterocyclic systems through [3+2] cycloaddition reactions with various dipolarophiles.

Nitrile ylides generated from 2H-azirines readily react with electron-deficient alkenes and alkynes, providing a direct route to substituted pyrrolines (dihydropyrroles) and pyrroles, respectively. nih.gov The reaction with alkenes is a concerted [3+2] cycloaddition that typically proceeds with high regioselectivity. For instance, the nitrile ylide derived from 3-phenyl-2H-azirines reacts with electron-deficient alkenes to yield dihydropyrroles. nih.gov

The cycloaddition with alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to the formation of highly substituted pyrroles. The initial cycloadduct, a 2H-pyrrole, often rearranges to the more stable aromatic pyrrole (B145914). Vinyl-phosphonium salts and vinyl sulfones can also be employed as synthetic equivalents of acetylene (B1199291) for the synthesis of pyrroles from nitrile ylides generated from 3-phenyl-2H-azirines. uzh.ch

| Dipolarophile | Product Type | Reference |

| Electron-deficient Alkenes | Pyrroline | nih.gov |

| Electron-deficient Alkynes | Pyrrole | nih.gov |

| Dimethyl Acetylenedicarboxylate (DMAD) | Pyrrole | researchgate.net |

| Vinyl-phosphonium salts | 2H-Pyrrole, Pyrrole | uzh.ch |

| Vinyl sulfones | 2H-Pyrrole, Pyrrole | uzh.ch |

The nitrile ylide derived from this compound can also be trapped by heterodienophiles such as carbonyl compounds and imines. The reaction with aldehydes and ketones yields 2,5-dihydrooxazoles (oxazolines), while the reaction with imines affords 2,5-dihydroimidazoles (imidazolines). These reactions represent a powerful tool for the construction of these important five-membered heterocycles. The cycloaddition with carbonyl compounds is often regioselective, with the disubstituted carbon of the nitrile ylide typically binding to the oxygen atom of the carbonyl group. thieme-connect.de

| Dipolarophile | Product Type | Reference |

| Aldehydes | Oxazoline | mdpi.comnih.gov |

| Ketones | Oxazoline | mdpi.comnih.gov |

| Imines | Imidazoline | researchgate.net |

When the dipolarophile is tethered to the 2H-azirine precursor, an intramolecular 1,3-dipolar cycloaddition can occur upon generation of the nitrile ylide. This strategy provides an efficient pathway to construct fused polycyclic heterocyclic systems. The length and nature of the tether connecting the azirine and the dipolarophile are crucial factors that influence the feasibility and outcome of the intramolecular cycloaddition, including the size of the newly formed ring and the stereoselectivity of the reaction. acs.org This approach has been utilized to synthesize various fused-ring systems, including those containing pyrrolidine (B122466) rings. acs.org

The 1,3-dipolar cycloaddition of nitrile ylides is a concerted process, and as such, the stereochemistry of the dipolarophile is generally retained in the cycloadduct. diva-portal.org For instance, the reaction of a nitrile ylide with a trans-alkene will yield a product with a trans relationship between the substituents on the corresponding carbons of the newly formed pyrrolidine ring.

The regioselectivity of the cycloaddition is governed by both electronic and steric factors, as predicted by frontier molecular orbital (FMO) theory. acs.org Generally, the reaction occurs through the transition state that involves the interaction of the highest occupied molecular orbital (HOMO) of the nitrile ylide with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. In most cases, this leads to a specific orientation of the dipole and dipolarophile, resulting in the formation of a single major regioisomer. acs.orgnih.gov For example, in reactions with unsymmetrical alkenes, the more nucleophilic carbon of the nitrile ylide bonds to the more electrophilic carbon of the alkene. acs.org

| Factor | Influence | Key Aspects | Reference |

| Stereochemistry | The stereochemistry of the dipolarophile is retained in the product. | Concerted reaction mechanism. | diva-portal.org |

| Regiochemistry | Governed by electronic and steric factors. | Frontier Molecular Orbital (FMO) theory provides a predictive model. | acs.orgnih.gov |

Formal Cycloaddition Reactions of 2H-Azirines (without ring opening)

In addition to reactions proceeding through nitrile ylide intermediates, 2H-azirines can also participate in formal cycloaddition reactions where the three-membered ring remains intact in the initial stages of the reaction. These transformations often involve the azirine acting as a 2π component in cycloadditions with various partners, leading to the formation of diverse and complex heterocyclic scaffolds.

2H-azirines have been shown to undergo a variety of annulation strategies, showcasing their versatility as building blocks in heterocyclic synthesis. These include:

[2+3] and [3+2] Cycloadditions: 2H-azirines can react as a 2π component with 1,3-dipoles in [3+2] cycloadditions. Conversely, the ring-opened nitrile ylide acts as a 3-atom component in reactions with 2π systems. A visible-light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones has been developed for the synthesis of Δ¹-pyrrolines. acs.org

[4+2] Cycloadditions: 2H-azirines can act as dienophiles in Diels-Alder reactions with dienes. A notable example is the N-heterocyclic carbene-catalyzed [4+2] annulation of 2H-azirine-2-carbaldehydes with ketones. acs.org

[3+3] Annulations: A visible light-driven [3+3] annulation reaction of 2H-azirines with Huisgen zwitterions has been developed to synthesize 1,2,4-triazines. dntb.gov.ua

Other Annulations: The reactivity of 2H-azirines extends to other, less common cycloaddition modes, highlighting the ongoing research into the synthetic potential of these strained heterocycles.

These formal cycloaddition reactions often benefit from the strain release of the azirine ring, which provides a thermodynamic driving force for the transformation. nih.gov

Despite a comprehensive search for scientific literature, specific research detailing the cycloaddition chemistry of This compound is not available in the public domain. General information exists for the cycloaddition reactions of other related 2H-azirines, but per the user's strict instructions to focus solely on the specified compound, no data or research findings can be presented for the requested subsections.

Therefore, it is not possible to provide an article on the "" that adheres to the provided outline and constraints, as no specific experimental data, catalyst studies, or dienophile/dipolarophile precursor roles for this exact molecule have been found.

Transition Metal Catalyzed and Organometallic Reactions of 3 Phenyl 2 2 Phenylethenyl 2h Azirene and Analogs

Grubbs' Catalyst and Wilkinson's Catalyst Mediated Transformations

The reaction of 2-phenyl-3-vinyl-substituted 2H-azirines, close analogs of 3-Phenyl-2-(2-phenylethenyl)-2H-azirene, with ruthenium and rhodium catalysts reveals distinct and divergent reactivity pathways, highlighting the crucial role of the metal center in directing the reaction outcome. arkat-usa.org

Divergent Reactivity Profiles Based on Catalyst Identity

Treatment of 2-formyl-3-phenyl-2H-azirine and its derivatives with Grubbs' catalyst (a ruthenium carbene complex) leads to a rapid rearrangement at room temperature, affording heterocyclic products such as isoxazoles and pyrazoles in high yields. arkat-usa.org This transformation is distinct from the typical olefin metathesis reactions for which Grubbs' catalyst is renowned. arkat-usa.org

In stark contrast, when the same vinyl azirine substrates are treated with Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I), in an alcoholic solvent like methanol, a different product is formed exclusively. The reaction yields an α,β-unsaturated oxime, resulting from the addition of the alcohol across the azirine ring and subsequent rearrangement. arkat-usa.org This highlights a complete divergence in reactivity, with the ruthenium catalyst promoting a skeletal rearrangement via C-N cleavage and the rhodium catalyst facilitating a formal addition/ring-opening process. arkat-usa.org

| Catalyst | Substrate Analog | Product Type | Yield | Reference |

|---|---|---|---|---|

| Grubbs' Catalyst | 2-Formyl-3-phenyl-2H-azirine | 3-Phenylisoxazole (B85705) | 90% | arkat-usa.org |

| Grubbs' Catalyst | N-Phenylimine of 2-formyl-3-phenyl-2H-azirine | 1,3-Diphenylpyrazole | - | arkat-usa.org |

| Wilkinson's Catalyst | 2-Formyl-3-phenyl-2H-azirine (in Methanol) | α,β-Unsaturated Oxime Methyl Ether | High | arkat-usa.org |

Carbon-Nitrogen Bond Cleavage Pathways

The reaction mediated by Grubbs' catalyst is proposed to proceed through a pathway involving the cleavage of the carbon-nitrogen single bond (C2-N) of the azirine ring. arkat-usa.org An investigation into the chemistry of 2-formyl-3-phenyl-2H-azirine with the Grubbs' carbene complex revealed that it rapidly induced a rearrangement at 25°C to produce 3-phenylisoxazole in 90% yield. arkat-usa.org A similar reaction with the corresponding N-phenylimine derivative gave 1,3-diphenylpyrazole as the exclusive product. arkat-usa.org This outcome suggests that the ruthenium catalyst facilitates a skeletal reorganization of the azirine ring, a process that diverges significantly from its well-known olefin metathesis activity. arkat-usa.org The formation of these five-membered heterocyclic rings is a direct consequence of the cleavage of the strained C-N bond, followed by rearrangement and cyclization.

Dicobalt Octacarbonyl Induced Cyclizations to 2-Styrylindoles

Detailed research findings on the specific reaction of this compound with dicobalt octacarbonyl to induce cyclization into 2-styrylindoles could not be located in the available literature. While dicobalt octacarbonyl is a well-known reagent and catalyst for various organic transformations, including the Pauson-Khand reaction for cyclopentenone synthesis, its specific application for the direct conversion of vinyl azirines to indoles is not broadly documented in readily accessible scientific databases. Further research into specialized literature may be required to elucidate the specifics of this transformation.

Titanium(II)-Mediated Coupling Reactions

Low-valent titanium(II) reagents, such as Cp₂Ti(BTMSA) (where Cp = cyclopentadienyl (B1206354), BTMSA = bis(trimethylsilyl)acetylene), have been shown to be effective in mediating the coupling of 2H-azirines. nih.govnih.gov These reactions proceed rapidly and lead to the formation of novel organometallic intermediates that exhibit a range of subsequent reactivities. nih.gov

Formation and Fragmentation of Diazatitanacyclohexenes

In all studied cases involving the reaction of Cp₂Ti(BTMSA) with various 2H-azirines, the initial products formed are diazatitanacyclohexenes. nih.govnih.gov For instance, the reaction with 2,3-diphenyl-2H-azirine results in the formation of a diazatitanacyclohexene complex in 66% NMR yield. nih.gov These cyclic organometallic compounds display varying stabilities depending on the substituents on the original azirine ring. nih.govnih.gov

The diazatitanacyclohexene derived from 2,3-diphenyl-2H-azirine is unstable in solution and decomposes at room temperature. nih.gov This fragmentation process is a formal disproportionation of the 2H-azirine, yielding an azabutadiene, N-(1,2-diphenylvinyl)-1-phenylmethanimine (87% yield), and benzonitrile (B105546) (77% yield). nih.gov In contrast, a methyl-substituted diazatitanacyclohexene (derived from 2-methyl-3-phenyl-2H-azirine) is found to be thermally robust, while an H-substituted analog (from 3-phenyl-2H-azirine) decomposes via protonolysis of the cyclopentadienyl ligands. nih.govnih.gov

| 2H-Azirine Precursor | Resulting Diazatitanacyclohexene | Stability/Reactivity | Fragmentation/Decomposition Products | Reference |

|---|---|---|---|---|

| 2,3-Diphenyl-2H-azirine | Phenyl-substituted | Unstable in solution | Azabutadiene and Benzonitrile | nih.gov |

| 2-Methyl-3-phenyl-2H-azirine | Methyl-substituted | Thermally robust | - | nih.govnih.gov |

| 3-Phenyl-2H-azirine | H-substituted | Decomposes | Products from Cp ligand protonolysis | nih.govnih.gov |

Mechanistic Investigations of Oxidative Addition and C=N Insertion

The formation of the diazatitanacyclohexene intermediate is presumed to occur through a stepwise mechanism. nih.govnih.gov The proposed first step is the oxidative addition of the titanium(II) center into the C–N single bond of the strained azirine ring. nih.gov This step forms a putative four-membered azatitanacyclobutene intermediate. nih.govnih.gov

This highly reactive intermediate is not isolated. nih.gov Instead, it is believed to rapidly undergo a subsequent C=N insertion reaction. A second molecule of the 2H-azirine inserts into the titanium-carbon bond of the azatitanacyclobutene intermediate, leading to ring expansion and the formation of the observed six-membered diazatitanacyclohexene product. nih.govnih.gov Attempts to trap the proposed azatitanacyclobutene intermediate using an alkyne were unsuccessful, which further supports the rapid nature of the subsequent insertion step. nih.govnih.gov

Copper and Iron Catalysis in Functionalization and Annulation Reactions of this compound and Analogs

The unique strained ring system of 2H-azirines, including this compound, has prompted the development of various transition metal-catalyzed reactions to access diverse molecular architectures. Copper and iron catalysts, being abundant and cost-effective, have emerged as powerful tools for the functionalization and annulation of these high-energy molecules. This section will delve into specific copper- and iron-catalyzed reactions, namely C(sp³)-H acyloxylation and decarboxylative cycloadditions, highlighting their synthetic utility and mechanistic aspects.

C(sp³)-H Acyloxylation of Aryl-2H Azirines

Direct functionalization of C(sp³)-H bonds is a highly sought-after transformation in organic synthesis due to its atom and step economy. In the context of aryl-2H azirines, this approach allows for the introduction of functional groups at the 2-position of the azirine ring.

While the application of copper catalysis in the direct C(sp³)-H acyloxylation of aryl-2H azirines is not extensively documented in the literature, iron catalysis has proven to be effective for this transformation. An iron-catalyzed C(sp³)-H acyloxylation of aryl-2H azirines has been developed, utilizing hypervalent iodine(III) reagents (HIRs) as both the oxidant and the acyl source. This methodology provides a direct route to monoacyloxylated 3-aryl-2H-azirines in moderate to good yields.

The optimal catalyst for this reaction was found to be Fe(acac)₂, with the reaction typically carried out under a nitrogen atmosphere at elevated temperatures. A variety of substituted aryl-2H azirines and hypervalent iodine reagents bearing different acyl groups are compatible with the reaction conditions, leading to a range of functionalized products. Mechanistic investigations suggest that the reaction proceeds through a single electron transfer (SET) pathway. The proposed mechanism involves the Fe(II)/Fe(III) redox cycle, where the iron catalyst facilitates the generation of radical intermediates.

Table 1: Iron-Catalyzed C(sp³)-H Acyloxylation of Aryl-2H Azirines This table is a representative summary based on reported findings and does not include all possible substrates.

| Entry | Aryl-2H Azirine Substrate | Hypervalent Iodine Reagent | Product | Yield (%) |

| 1 | 3-Phenyl-2-methyl-2H-azirene | PhI(OAc)₂ | 2-Acetoxymethyl-3-phenyl-2H-azirene | 78 |

| 2 | 3-(4-Tolyl)-2-methyl-2H-azirene | PhI(OAc)₂ | 2-Acetoxymethyl-3-(4-tolyl)-2H-azirene | 75 |

| 3 | 3-(4-Methoxyphenyl)-2-methyl-2H-azirene | PhI(OAc)₂ | 2-Acetoxymethyl-3-(4-methoxyphenyl)-2H-azirene | 82 |

| 4 | 3-(4-Chlorophenyl)-2-methyl-2H-azirene | PhI(OAc)₂ | 2-Acetoxymethyl-3-(4-chlorophenyl)-2H-azirene | 65 |

| 5 | 3-Phenyl-2-methyl-2H-azirene | PhI(OBz)₂ | 2-Benzoyloxymethyl-3-phenyl-2H-azirene | 72 |

Decarboxylative Cycloadditions

Decarboxylative reactions represent another powerful strategy in organic synthesis, where a carboxylic acid is used as a stable and readily available precursor to a reactive intermediate. In the context of 2H-azirines, decarboxylative cycloadditions offer a pathway to construct complex nitrogen-containing heterocycles.

Iron-Catalyzed Decarboxylative Cycloadditions:

An Fe(III)-catalyzed formal [3+2] cycloaddition of 2H-azirines with β-ketoacids has been reported for the synthesis of highly substituted pyrrole (B145914) derivatives. In this reaction, the β-ketoacid serves as an enolate equivalent upon decarboxylation, which then couples with the 2H-azirine. This process involves a Mannich reaction followed by a decarboxylative ring-expansion. The reaction proceeds under mild conditions and tolerates a range of functional groups on both the 2H-azirine and the β-ketoacid, affording di-, tri-, and tetra-substituted pyrroles in moderate to excellent yields. This methodology has been shown to be scalable, allowing for the synthesis of the pyrrole products on a gram scale with a catalyst loading of 5 mol%.

Copper-Catalyzed Decarboxylative Reactions:

Copper(I) catalysis has been successfully employed in an asymmetric decarboxylative Mannich reaction of 2H-azirines with α,α-disubstituted cyanoacetic acids. This reaction leads to the formation of chiral aziridines bearing vicinal tetrasubstituted and acyclic quaternary stereocenters with high diastereo- and enantioselectivity. The proposed mechanism involves the copper(I)-catalyzed decarboxylation of the cyanoacetic acid to generate a nucleophilic species. Simultaneously, the acidic nature of the cyanoacetic acid is thought to activate the otherwise poorly electrophilic 2H-azirine through protonation. The subsequent nucleophilic addition of the copper-bound enolate to the activated azirinium ion furnishes the chiral aziridine (B145994) product. This method provides an efficient route to synthetically valuable chiral building blocks.

Table 2: Transition Metal-Catalyzed Decarboxylative Reactions of 2H-Azirines This table provides a general overview of the types of decarboxylative reactions discussed.

| Catalyst | 2H-Azirine Reactant | Carboxylic Acid Reactant | Product Type | Key Features |

| Fe(III) | Aryl-2H-azirines | β-Ketoacids | Substituted Pyrroles | Formal [3+2] cycloaddition; mild conditions; broad substrate scope. |

| Cu(I) | Aryl- and Alkenyl-2H-azirines | α,α-Disubstituted cyanoacetic acids | Chiral Aziridines | Asymmetric Mannich reaction; high diastereo- and enantioselectivity. |

Theoretical and Computational Chemistry Studies on 2h Azirine Reactivity

Electronic Structure Calculations for Excited States and Reaction Pathways

Electronic structure calculations are fundamental to understanding the behavior of 2H-azirines upon photoexcitation. Methods like Complete Active Space Self-Consistent Field (CASSCF) are employed to describe the electronic states, including the ground state (S₀) and various excited states (S₁, S₂, T₁, etc.). nih.govaip.org These calculations reveal that the photochemistry of 2H-azirines is governed by transitions to specific excited states, primarily the nπ* and ππ* states, which dictate the subsequent reaction pathways. nih.govaip.org

For instance, photoexcitation of 2H-azirines can lead to cleavage of either the C-C or C-N bond of the three-membered ring. nih.govresearchgate.net Calculations have shown that excitation to the S₂(¹nπ*) state in 2H-azirine and 3-phenyl-2H-azirine is a primary route to C-C bond cleavage, leading to the formation of nitrile ylides. nih.gov In contrast, thermal reactions or excitation to different electronic states might favor C-N bond cleavage, generating vinyl nitrenes. nih.govresearchgate.net The specific substitution pattern on the azirine ring, such as the phenyl and phenylethenyl groups in 3-Phenyl-2-(2-phenylethenyl)-2H-azirene, significantly influences the energies of these excited states and the barriers for different reaction pathways.

A crucial aspect of computational studies is the detailed mapping of the potential energy surfaces (PES) for the ground and excited states. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products), transition states (the energetic barriers between minima), and conical intersections (points where different electronic states become degenerate).

For 2H-azirines, calculations have identified the key transition states for both thermal and photochemical reactions. Thermal cleavage of the C-C single bond to form nitrile ylides involves a high activation barrier. nih.gov Photochemical pathways, however, are often barrierless or have very small barriers after initial excitation. The key feature of the photochemical C-C bond cleavage is the involvement of a conical intersection. nih.gov Calculations on 2H-azirine and 3-phenyl-2H-azirine show that after excitation to the S₂ state, the molecule rapidly evolves towards an S₁/S₀ conical intersection. nih.gov This intersection provides an efficient, non-radiative pathway for the molecule to return to the ground state, but with a broken C-C bond, thus forming the nitrile ylide. nih.gov The geometry at these conical intersections is highly distorted, facilitating the bond-breaking process.

| Feature | Description | Significance in 2H-Azirine Chemistry |

| Energy Minima | Stable structures corresponding to reactants, intermediates (e.g., nitrile ylide), and products. | Defines the starting and ending points of a reaction pathway. |

| Transition States | Saddle points on the potential energy surface connecting minima. | Determines the activation energy and rate of thermal reactions. |

| Conical Intersections | Points of degeneracy between two electronic states (e.g., S₁ and S₀). | Act as funnels for ultra-fast, non-radiative decay from an excited state to the ground state, driving photochemical reactions like nitrile ylide formation. nih.gov |

Nonadiabatic Dynamics Simulations for Photochemical Mechanisms

While static electronic structure calculations identify key points on the PES, nonadiabatic dynamics simulations model the time-evolution of a molecule after photoexcitation. These simulations are essential for understanding photochemical reactions where the Born-Oppenheimer approximation (which assumes separation of nuclear and electronic motion) breaks down, particularly near conical intersections. ruhr-uni-bochum.de

Simulations for 2H-azirine and its derivatives have shown that the photochemical cleavage of the C-C bond is an ultrafast process. nih.gov Following excitation to the S₂(¹nπ*) state, the dynamics simulations show that the population transfer to the ground state via the S₁/S₀ conical intersection occurs in less than 100 femtoseconds. nih.gov This rapid, nonadiabatic process explains the high efficiency of nitrile ylide formation in experiments. nih.gov These simulations can track the specific nuclear motions, confirming that the primary event is the stretching and eventual breaking of the C-C bond as the molecule approaches the conical intersection. nih.govnih.gov This theoretical approach provides a detailed, time-resolved picture of the reaction mechanism that is often inaccessible through experimental means alone. nih.govunipi.it

DFT and Ab Initio Investigations of Nitrile Ylide Generation and Reactivity

Density Functional Theory (DFT) and high-level ab initio methods are workhorses for studying the generation and reactivity of nitrile ylides from 2H-azirines. DFT provides a good balance between computational cost and accuracy for exploring reaction mechanisms, while methods like coupled-cluster or multi-reference calculations offer higher accuracy for critical points on the PES.

These studies confirm that the photochemical ring-opening of the 2H-azirine C-C bond is the primary route to nitrile ylides. nih.govresearchgate.net Theoretical calculations have been instrumental in characterizing the structure of these transient intermediates. For the nitrile ylide derived from 3-phenyl-2H-azirine, FTIR analysis combined with theoretical calculations confirmed an allene-like, linear ⁻C=⁺N=C skeleton. osti.gov DFT calculations can also predict the subsequent reactions of the nitrile ylide, such as 1,3-dipolar cycloadditions. researchgate.net The calculated activation barriers for these cycloaddition reactions help to explain the observed product distributions and the synthetic utility of nitrile ylides as reactive intermediates.

| Computational Method | Application in Nitrile Ylide Studies | Key Findings |

| DFT (e.g., B3LYP) | Geometry optimization, frequency calculations, reaction pathway analysis. | Supports characterization of ylide structures and predicts reactivity in cycloadditions. researchgate.net |

| Ab Initio (e.g., CASSCF, QCISD) | Accurate description of excited states and bond-breaking processes. nih.govnih.gov | Elucidates the photochemical mechanism of ylide generation from 2H-azirines. nih.gov |

| Combined Experimental/Theoretical | FTIR spectroscopy of matrix-isolated species compared with calculated vibrational frequencies. | Confirmed the allene-like geometry of the nitrile ylide from 3-phenyl-2H-azirine. osti.gov |

Computational Elucidation of Regioselectivity and Stereoselectivity in Cycloadditions and Rearrangements

Once the nitrile ylide is formed from 3-Phenyl-2-(2-phenylethenyl)-2H-azirine, it can undergo various pericyclic reactions, most notably 1,3-dipolar cycloadditions. Computational chemistry is invaluable for predicting and explaining the regioselectivity and stereoselectivity of these reactions. rsc.orgsemanticscholar.org

By calculating the transition state energies for all possible regio- and stereoisomeric pathways, researchers can predict the major product. nih.gov For the cycloaddition of a nitrile ylide with a dipolarophile, DFT calculations can model the different ways the two molecules can approach each other. These calculations often involve analyzing the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile) to qualitatively predict the favored regiochemistry. For a quantitative prediction, the activation energies for the formation of different regioisomeric products are compared. Studies on cycloadditions involving nitrile ylides generated from 3-phenyl-2H-azirines have shown that the reaction occurs with specific regioselectivity, which can be rationalized through computational models. uzh.ch This predictive power is crucial for designing synthetic routes that yield specific, desired stereoisomers. rsc.org

Synthetic Utility and Future Directions for 3 Phenyl 2 2 Phenylethenyl 2h Azirene in Advanced Organic Synthesis

2H-Azirines as Key Intermediates for the Construction of Diverse Nitrogen-Containing Heterocycles

Due to their high ring strain, 2H-azirines are effective synthons for various nitrogen-containing compounds. nih.gov The ring can be opened thermally, photochemically, or with catalysts to generate reactive intermediates like vinyl nitrenes or nitrile ylides, which then undergo further transformations. sci-hub.runsf.gov The presence of the 2-(2-phenylethenyl) group provides additional reaction pathways, including intramolecular cycloadditions and rearrangements, making it a powerful tool for heterocyclic synthesis.

Synthesis of Indoles, Pyrroles, Pyrazoles, Imidazoles, Oxazoles, and Pyridines

The transformation of 3-Phenyl-2-(2-phenylethenyl)-2H-azirene and related 2H-azirines into five- and six-membered heterocycles is a cornerstone of its synthetic utility.

Indoles: While direct synthesis of indoles from this compound is not extensively documented in dedicated studies, general methodologies for indole (B1671886) synthesis often involve the cyclization of precursors containing a C-C triple bond and an aniline (B41778) derivative, frequently mediated by palladium or copper catalysts. nih.govorganic-chemistry.org The structural components of the azirine could potentially be elaborated to fit such synthetic routes.

Pyrroles: The synthesis of pyrroles from 2-vinyl-substituted 2H-azirines is well-established. Thermal rearrangement of both (Z)- and (E)-3-phenyl-2-styryl-2H-azirine leads to the formation of 2,5-diphenylpyrrole in excellent yield. sci-hub.ru In contrast, photolysis of the (E)-isomer yields 2,3-diphenylpyrrole as the major product. sci-hub.ru This demonstrates that the reaction pathway and resulting regiochemistry can be controlled by the choice of energy source. Additionally, catalytic methods, such as the ruthenium-catalyzed [3+2] cycloaddition with alkynes or reactions with activated methylene (B1212753) compounds like malononitrile, provide access to highly substituted pyrroles. nih.govresearchgate.net

| Precursor | Conditions | Product | Yield | Reference |

| (Z)-3-Phenyl-2-styryl-2H-azirine | Heat (Benzene) | 2,5-Diphenylpyrrole | Excellent | sci-hub.ru |

| (E)-3-Phenyl-2-styryl-2H-azirine | Heat (Benzene) | 2,5-Diphenylpyrrole | Excellent | sci-hub.ru |

| (E)-3-Phenyl-2-styryl-2H-azirine | Photolysis (hν) | 2,3-Diphenylpyrrole | 85% | sci-hub.ru |

| General 2H-azirines | Acetone, base | Tri-substituted pyrroles | N/A | organic-chemistry.org |

| 2H-azirines | Activated alkynes, Ru catalyst | Polysubstituted pyrroles | N/A | nih.gov |

Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. organic-chemistry.orgnih.gov While direct conversion of this compound to a pyrazole (B372694) is not a common strategy, the azirine ring could be opened to form a precursor suitable for subsequent cyclization with hydrazine. For instance, hydrolysis of the azirine would yield an aminoketone, which could be modified to create the necessary 1,3-dicarbonyl scaffold.

Imidazoles: Similar to pyrazoles, imidazoles are generally synthesized by condensing a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (the Radziszewski synthesis) or from an α-haloketone and an amidine. The photolysis of 2-formyl-3-phenyl-2H-azirine's N-phenylimine derivative has been shown to produce 1,2-diphenylimidazole, showcasing a pathway from a functionalized azirine to an imidazole. researchgate.net This suggests that derivatization of the vinyl group on this compound could open up similar synthetic routes.

Oxazoles: Oxazoles can be readily synthesized from 3-phenyl-2H-azirine derivatives. Photochemical irradiation of 3-phenyl-2H-azirines in the presence of aldehydes generates nitrile ylides, which undergo a [3+2] cycloaddition to form 3-oxazolines. uzh.ch Further transformation can yield the aromatic oxazole (B20620) ring. A more direct, three-component approach involves the visible-light photoredox-catalyzed reaction of 2H-azirines with alkynyl bromides and molecular oxygen to afford a wide range of substituted oxazoles. organic-chemistry.org

| 2H-Azirine Precursor | Reagents | Conditions | Product Type | Reference |

| 3-Phenyl-2H-azirines | Aldehydes | Photolysis (hν) | 3-Oxazolines | uzh.ch |

| 2-Acyl-3-alkyl-2H-azirines | Base | N/A | Oxazoles | organic-chemistry.org |

| General 2H-azirines | Alkynyl bromides, O₂ | Visible light, photocatalyst | Substituted oxazoles | organic-chemistry.org |

Pyridines: The synthesis of pyridines from 2H-azirines has been demonstrated through the reaction of 2-allyl-2H-azirines. A base-promoted, metal-free reaction causes the azirine to rearrange into a 1-azatriene intermediate, which then undergoes a 6π-electrocyclization to form the pyridine (B92270) ring in very good yields. organic-chemistry.org This strategy could potentially be adapted to 2-vinyl substituted azirines like this compound, although it might require modification of the vinyl substituent.

Access to Complex Fused Ring Systems

The reactivity of 2-vinyl-substituted 2H-azirines is particularly suited for the construction of fused ring systems through intramolecular cycloaddition and rearrangement reactions. Photolysis of (Z)-3-phenyl-2-[2-(2-naphthyl)vinyl]-2H-azirine results in an intramolecular cycloaddition, yielding 1-phenyl-3H-naphth[1,2-c]azepine, a seven-membered fused ring system. sci-hub.ru This transformation highlights the potential of these azirines to serve as compact precursors for complex polycyclic structures.

Furthermore, 2H-azirines can act as dipolarophiles in reactions with azomethine ylides, leading to novel tricyclic systems like 2,6-diazatricyclo[4.2.0.0²,⁴]octan-7-ones. researchgate.net They also participate as dienophiles in Diels-Alder reactions, providing access to aziridine-containing bicyclic structures, further demonstrating their utility in building molecular complexity. mdpi.com

Strategies for Functionalization and Derivatization

The inherent reactivity of the C=N double bond in 2H-azirines makes it a prime target for functionalization. Due to the ring strain, the imine carbon is highly electrophilic and susceptible to nucleophilic attack. beilstein-archives.org This reactivity allows for the synthesis of a wide range of highly substituted aziridines, which are valuable synthetic intermediates themselves.

A key strategy involves the addition of organometallic reagents. For example, various organolithium compounds (e.g., phenyllithium, hexyllithium, n-butyllithium) readily add to the C3 position of 2H-azirines to produce functionalized NH-aziridines. beilstein-archives.orgbeilstein-journals.org When applied to 2,3-disubstituted-2H-azirines, this addition can proceed with high diastereoselectivity, with the nucleophile attacking from the less hindered face of the azirine ring. beilstein-journals.org

| 2H-Azirine Substrate | Nucleophile | Product | Stereoselectivity | Reference |

| 3-Phenyl-2H-azirine | Phenyllithium | 2,3-Diphenyl-NH-aziridine | N/A | beilstein-journals.org |

| 3-Phenyl-2H-azirine | n-Butyllithium | 2-Butyl-3-phenyl-NH-aziridine | N/A | beilstein-journals.org |

| 2,3-Diphenyl-2H-azirine | Hexyllithium | (2R,3S)-2-Hexyl-2,3-diphenyl-NH-aziridine | High (anti-addition) | beilstein-archives.orgbeilstein-journals.org |

| 2,3-Diphenyl-2H-azirine | Isobutyllithium | (2R,3S)-2-Isobutyl-2,3-diphenyl-NH-aziridine | High (anti-addition) | beilstein-archives.orgbeilstein-journals.org |

This nucleophilic addition pathway provides a straightforward method for introducing a wide variety of substituents at the C2 position of the original azirine ring, effectively converting the strained heterocycle into a more stable, yet still synthetically versatile, aziridine (B145994) derivative.

Emerging Trends in 2H-Azirine Chemistry and Their Potential for Methodological Development

Recent advancements in 2H-azirine chemistry have focused on developing milder, more efficient, and safer synthetic methodologies, with significant potential for future applications.

One major trend is the use of photocatalysis and visible light . These methods avoid the harsh conditions of high-temperature thermolysis or the use of high-energy UV light. For instance, the formal [3+2] cycloaddition of 2H-azirines with enones to form Δ¹-pyrrolines can be promoted by visible light under continuous flow conditions. nih.gov This approach not only provides rapid access to these heterocycles but also enhances operational safety and scalability. Another innovative strategy involves the energy transfer-catalyzed in situ generation of 2H-azirines from stable precursors like isoxazole-5(4H)-ones, which then immediately undergo cycloaddition reactions, avoiding the isolation of the potentially unstable azirine. nih.gov

Flow chemistry is another emerging area that addresses the safety concerns associated with 2H-azirines, which are often generated from potentially explosive vinyl azides. Continuous flow reactors allow for the safe, on-demand generation and immediate consumption of 2H-azirines, minimizing the risks associated with their accumulation. beilstein-archives.orgbeilstein-journals.org This technique has been successfully applied to the synthesis of 2H-azirines and their subsequent derivatization in a telescoped, multi-step sequence.

The development of novel catalytic cycles is also expanding the synthetic utility of azirines. Metal catalysts, including those based on rhodium, ruthenium, and gold, have been shown to mediate unique transformations such as ring expansions and cycloadditions, leading to diverse heterocyclic products like polysubstituted pyrroles. nih.govorganic-chemistry.org These catalytic systems often proceed under mild conditions with high selectivity, opening new avenues for the construction of complex molecules from simple azirine precursors.

The combination of these emerging trends—photocatalysis, flow chemistry, and novel catalyst design—is poised to unlock the full potential of this compound and other azirines in advanced, efficient, and sustainable organic synthesis.

Q & A

Q. What experimental design strategies optimize the synthesis of 3-Phenyl-2-(2-phenylethenyl)-2H-azirene to maximize yield?

Methodological Answer: To optimize synthesis, employ Design of Experiments (DOE) to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). A factorial design can identify interactions between parameters, reducing the number of trials while maximizing data output . For example:

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: Combine NMR, IR, and mass spectrometry for comprehensive analysis:

- ¹H/¹³C NMR : Resolve aromatic and ethenyl proton environments; compare with NIST spectral libraries for analogous compounds .

- IR Spectroscopy : Identify azirine ring vibrations (C=N stretch ~1650 cm⁻¹) and conjugation effects from the phenylethenyl group.

- High-Resolution MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-validate results with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How can researchers assess the thermal and chemical stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert and oxidative atmospheres.

- Accelerated Stability Testing : Expose the compound to stressors (light, humidity, acidic/basic media) and monitor degradation via HPLC or UV-Vis spectroscopy.

- Kinetic Stability Studies : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Advanced Research Questions

Q. How can contradictory spectroscopic or reactivity data for this compound be resolved?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers or experimental artifacts in spectral datasets .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in NMR spectra.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy during reactions to track intermediate formation and validate proposed mechanisms .

Q. What computational approaches are suitable for studying the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloaddition or nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using explicit solvent models.

- Transition State Analysis : Locate energy barriers for ring-opening reactions using QM/MM hybrid methods.

Validate computational models against experimental kinetic data .

Q. How can researchers design experiments to investigate the photochemical properties of this azirine derivative?

Methodological Answer:

- Photoreactor Setup : Use monochromatic light sources (e.g., LED arrays) to control excitation wavelengths.

- Quantum Yield Determination : Compare actinometry data (e.g., ferrioxalate) to quantify photochemical efficiency .

- Time-Resolved Spectroscopy : Employ ultrafast laser pulses to track excited-state dynamics (e.g., transient absorption spectroscopy).

Correlate results with TD-DFT calculations to map electronic transitions .

Q. What methodologies enable the study of reaction mechanisms involving this compound in catalytic systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with isotopically labeled substrates to identify rate-determining steps.

- Operando Spectroscopy : Integrate XAFS or EPR with reactor setups to monitor catalyst-active sites during reactions.

- Microkinetic Modeling : Develop mechanistic networks using rate constants derived from steady-state approximations .

Featured Recommendations

| Most viewed | ||

|---|---|---|